Carminic Acid

Photostability Food Chemistry Beverage Formulation

Formulating stable natural red beverages without aluminum is a critical challenge. Carminic acid (CAS 1343-78-8) addresses this with superior photostability in clear, low-pH soft drinks vs. Allura Red AC (Red 40) and betanin, plus aluminum-free chemistry that avoids cellular uptake in GI models (Caco-2/HUVEC assays). • Superior photostability in soft drink matrices for longer shelf life • Aluminum-free; no GI cellular uptake unlike carmine lake • Antioxidant capacity comparable to ascorbic acid (DPPH/ABTS assays) • Proven laccase inducer (722% activity increase in Pycnoporus sanguineus). Available as analytical standard and bulk research grades.

Molecular Formula C22H20O13
Molecular Weight 492.4 g/mol
CAS No. 1343-78-8
Cat. No. B074029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarminic Acid
CAS1343-78-8
Synonyms7-glucopyranosyl-3,5,6,8-tetrahydroxyl-1-methyl-9,10-dioxoanthracene-2-carboxylic acid
C.I. 75470
Carmine
carminic acid
Coccinellin
Cochineal Dye
Dye, Cochineal
Natural Red 4
Molecular FormulaC22H20O13
Molecular Weight492.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20-,21+/m1/s1
InChIKeyDGQLVPJVXFOQEV-JNVSTXMASA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
Soluble in alcohol, concentrated sulfuric acid;  slightly soluble in ether;  practically insoluble in petroleum ether, benzene, chloroform
In water, 1.30 g/L (1.30X10+3 mg/L) at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Carminic Acid: Chemical Identity and Properties


Carminic acid (CAS 1343-78-8) is a naturally occurring anthraquinone glycoside and the principal chromophore of cochineal extract (E120) [1]. This water-soluble red dye is characterized by a C-glycosidic bond at the C7 position, which confers notable stability against acid hydrolysis [2]. As the fundamental chromogenic unit, carminic acid is the uncomplexed, aluminum-free precursor to the widely used lake pigment known as carmine, offering distinct solubility and biological interaction profiles that are critical for analytical and advanced material science applications [3]. Its identification and quantification are defined by established analytical methods, including HPLC-DAD and LC-MS/MS, which are essential for ensuring material consistency and purity in procurement [4].

Carminic Acid vs. Carmine: Scientific Distinction


Generic substitution of carminic acid with its aluminum lake complex (carmine) or other red dyes is not scientifically justifiable due to fundamental differences in physicochemical behavior, biological interactions, and application-specific performance. Unlike the aluminum-containing carmine, carminic acid exhibits distinct solubility characteristics and does not undergo cellular uptake in human gastrointestinal models, a critical differentiator for applications where aluminum content and its associated biological effects are a concern [1]. Furthermore, its photostability in specific matrices, such as soft drink solutions, is superior to that of the synthetic dye Allura Red AC (Red 40), while its antioxidant capacity is comparable to established standards like ascorbic acid, offering a unique combination of colorant and functional properties not found in alternatives like betanin [2]. Therefore, material selection must be based on quantitative evidence specific to the intended application environment.

Carminic Acid: Head-to-Head Evidence


Beverage Photostability vs. Allura Red AC

A direct kinetic study of photodegradation in a soft drink matrix demonstrates that carminic acid exhibits superior photostability compared to the widely used synthetic azo dye, Allura Red AC (Red 40). The degradation was fit to first-order kinetics, and while Red 40 exhibited the greatest destabilization in the soft drink solution, carminic acid was identified as the most stable dye under these specific conditions .

Photostability Food Chemistry Beverage Formulation

Cellular Uptake: Carminic Acid vs. Carmine

In a direct comparative study on human cell lines, carminic acid demonstrated a fundamentally different biological interaction profile compared to its aluminum-containing derivative, carmine. The study unequivocally showed that carmine, but not carminic acid, is taken up by gastrointestinal Caco-2 cells and umbilical vein endothelial cells (HUVEC). Furthermore, carmine, but not carminic acid, increased the proliferation of Caco-2 cells and induced distinct gene expression profiles associated with the suppression of oxidative phosphorylation [1].

Cell Biology Toxicology Food Safety

Antioxidant Capacity vs. Ascorbic Acid

Studies quantifying the free radical scavenging capacity of carminic acid using DPPH and ABTS assays demonstrate that its antiradical activity is similar to that of well-established synthetic antioxidants. The compound's effectiveness was directly compared and found to be on par with quercetin, ascorbic acid, and Trolox [1][2]. Its mechanism of action involves the enzymatic inhibition of lipoxygenase (LOX) rather than direct peroxyl radical trapping [1].

Antioxidant Activity Functional Food Radical Scavenging

Color Behavior in Protein Matrices vs. Aluminum Lake

A study investigating the interaction of carminic acid and carminic aluminum lake with common food ingredients revealed distinct colorimetric outcomes in proteinaceous matrices. When used to dye surimi, minced meat, and milk, carminic acid produced light purple, red, and gray-green colors, respectively. In contrast, under identical conditions, carminic aluminum lake produced magenta (surimi and milk) and red (minced meat) hues [1]. This indicates a more nuanced and variable response of carminic acid to complex food systems.

Food Formulation Color Science Protein Interaction

Validated LC-MS/MS Method for Quality Control

A validated analytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been established for the precise quantification of carminic acid in processed foods. This method achieves a limit of detection (LOD) of 0.05 mg/kg and a limit of quantification (LOQ) of 0.15 mg/kg, with demonstrated intra-day and inter-day accuracy ranging from 87.3% to 97.1% recovery [1]. This high sensitivity and reliability are essential for verifying the compound's presence and concentration in complex matrices.

Analytical Chemistry Quality Control Method Validation

Laccase Induction Activity

In studies on fungal enzyme production, carminic acid (CA) has been identified as a potent inducer of laccase activity in Pycnoporus sanguineus cultures. The addition of carminic acid to liquid cultures resulted in a 722% increase in laccase production compared to an untreated control. This effect was significantly stronger than that of other tested dyes, such as alizarin yellow (317% increase) [1].

Biotechnology Enzymology Industrial Biocatalysis

Carminic Acid Application Scenarios


Shelf-Stable Natural Beverage Coloring

Carminic acid is the preferred natural red colorant for clear, low-pH beverage formulations, such as soft drinks, where photostability is a critical quality parameter. Evidence from direct comparative studies shows that carminic acid maintains its color significantly better than the synthetic alternative Red 40 and other natural dyes like betanin in a soft drink matrix . This ensures a longer shelf life with minimal color fading, providing a technical advantage for manufacturers seeking stable natural color solutions.

Aluminum-Free Colorants for Cosmetics and Pharma

Carminic acid is an ideal candidate for formulating colorants in cosmetics or pharmaceutical coatings where aluminum content is restricted or undesirable. Direct comparative evidence shows that, unlike carmine, carminic acid is not taken up by human gastrointestinal (Caco-2) and endothelial (HUVEC) cells and does not induce the same changes in cell proliferation or gene expression [1]. This data provides a strong scientific basis for selecting the aluminum-free form to mitigate potential health concerns associated with aluminum-based colorants.

Dual-Function Coloring and Antioxidant Ingredients

Carminic acid can be strategically utilized as a functional food ingredient that provides both vibrant red coloration and significant antioxidant activity. Its antiradical capacity, as measured by DPPH and ABTS assays, is comparable to that of established antioxidants like ascorbic acid and trolox [2]. This dual functionality allows product developers to incorporate a single ingredient for multiple purposes, potentially simplifying ingredient lists while adding nutritional or preservation value.

Laccase Production Inducer in Biotech Research

In industrial biotechnology research, carminic acid serves as a specialized, high-performance inducer for the production of laccase enzymes in fungal systems. It has been proven to increase laccase activity in Pycnoporus sanguineus by 722% over control levels, outperforming other common inducers like alizarin yellow [3]. This makes it a valuable tool for researchers and bio-manufacturers seeking to optimize laccase yields for applications in bioremediation, textile dye decolorization, or organic synthesis.

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